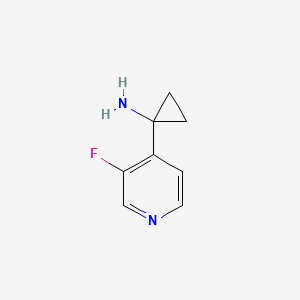
1-(3-Fluoropyridin-4-yl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoropyridin-4-yl)cyclopropan-1-amine is a cyclopropane derivative that has gained prominence in the fields of medicinal chemistry, drug discovery, and pharmaceuticals. This compound features a cyclopropane ring attached to a fluoropyridine moiety, making it a valuable scaffold for the development of various therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoropyridin-4-yl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable pyridine derivative. One common method includes the reaction of 3-fluoropyridine with a cyclopropanating agent under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Fluoropyridin-4-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .
Applications De Recherche Scientifique
1-(3-Fluoropyridin-4-yl)cyclopropan-1-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Drug Discovery: The compound is used in the development of new drugs due to its unique structural features and biological activity.
Pharmaceuticals: It is incorporated into pharmaceutical formulations for its potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of 1-(3-Fluoropyridin-4-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine: Another cyclopropane derivative with a fluoropyridine moiety.
1-(3-Fluoropyridin-2-yl)cyclobutan-1-amine: A similar compound with a cyclobutane ring instead of a cyclopropane ring.
(1S)-1-(3-Fluoropyridin-4-yl)propan-1-amine: A related compound with a propanamine structure.
Uniqueness
1-(3-Fluoropyridin-4-yl)cyclopropan-1-amine is unique due to its specific cyclopropane ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug development and other scientific research applications.
Propriétés
Formule moléculaire |
C8H9FN2 |
|---|---|
Poids moléculaire |
152.17 g/mol |
Nom IUPAC |
1-(3-fluoropyridin-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H9FN2/c9-7-5-11-4-1-6(7)8(10)2-3-8/h1,4-5H,2-3,10H2 |
Clé InChI |
KQKZOQGMASRJRR-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=C(C=NC=C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


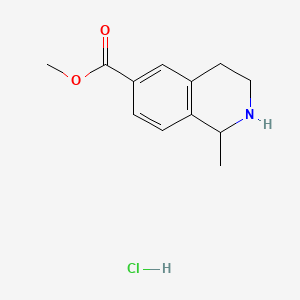


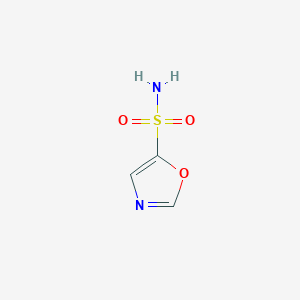
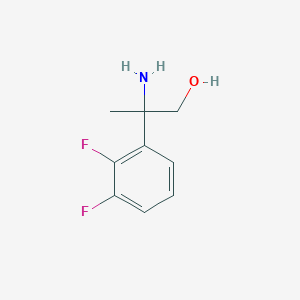



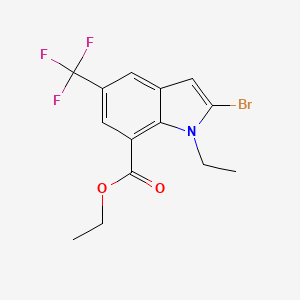


![1-[(2-Methylpyridin-4-yl)methyl]piperazine](/img/structure/B13528083.png)


